N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-pyrenylmethyl)-1,3-propanediamine
Overview
Description
This compound is a derivative of 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl . It’s a complex organic compound that contains multiple functional groups, including amine and propyl groups .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds such as N-[3-(Dimethylamino)propyl]Methacrylamide (DMAPMA) are synthesized through radical polymerization and cross-linking reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Similar compounds like DMAPMA have been shown to undergo radical copolymerizations with other monomers, significantly influencing the composition and compositional heterogeneity of copolymers .Mechanism of Action
Future Directions
The future directions for this compound would likely depend on its specific properties and potential applications. Similar compounds are used in the preparation of surfactants that exhibit biological activity against certain bacteria and fungi , suggesting potential uses in the pharmaceutical or personal care industries.
properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-28(2)16-6-18-30(19-7-17-29(3)4)20-24-13-12-23-11-10-21-8-5-9-22-14-15-25(24)27(23)26(21)22/h5,8-15H,6-7,16-20H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZYILRKBJCTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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